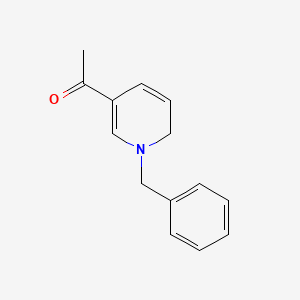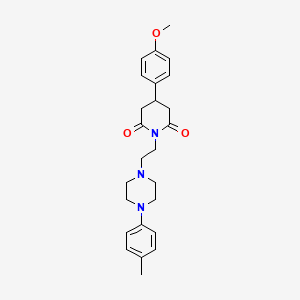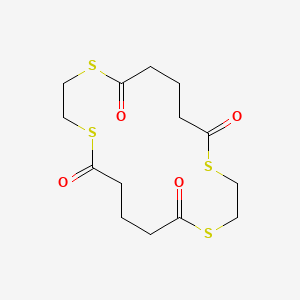![molecular formula C13H19GeNO3 B14440394 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane CAS No. 76666-30-3](/img/structure/B14440394.png)
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[433]dodecane is a unique heterocyclic compound that features a germanium atom within its bicyclic structure
Métodos De Preparación
The synthesis of 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane typically involves the reaction of germanium tetrachloride with appropriate organic precursors under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium-containing products.
Substitution: The compound can participate in substitution reactions where functional groups on the bicyclic structure are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with cellular pathways.
Mecanismo De Acción
The mechanism by which 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The germanium atom within the bicyclic structure plays a crucial role in these interactions, potentially altering the activity of target molecules and pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane can be compared with other similar compounds such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains a silicon atom instead of germanium and exhibits different chemical properties and reactivity.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another silicon-containing analog with distinct applications and reactivity.
1-Chloromethyl-2,9,10-trioxa-6-aza-1-silatricyclo[4.3.3]dodecane: A chloromethyl derivative with unique structural and chemical characteristics.
The uniqueness of this compound lies in its germanium atom, which imparts distinct electronic and steric properties compared to its silicon analogs.
Propiedades
Número CAS |
76666-30-3 |
|---|---|
Fórmula molecular |
C13H19GeNO3 |
Peso molecular |
309.92 g/mol |
Nombre IUPAC |
1-phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane |
InChI |
InChI=1S/C13H19GeNO3/c1-2-5-13(6-3-1)14-16-10-4-7-15(8-11-17-14)9-12-18-14/h1-3,5-6H,4,7-12H2 |
Clave InChI |
DIVFOTBAIKMEHO-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCO[Ge](OC1)(OCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)

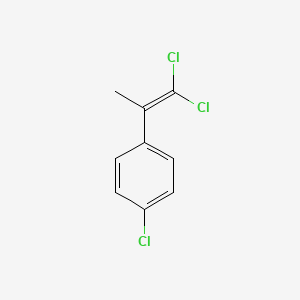
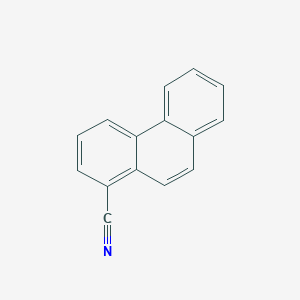
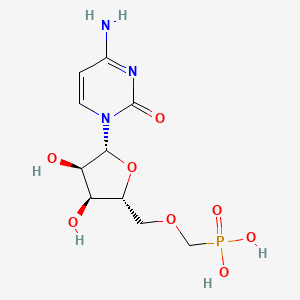

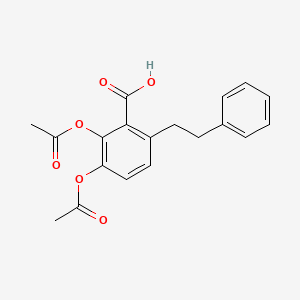

![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
